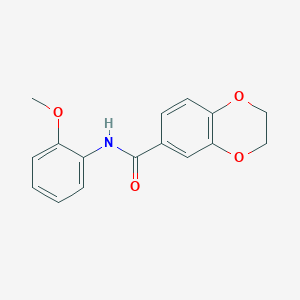![molecular formula C18H12FN3O3 B11475424 (1E)-1-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B11475424.png)
(1E)-1-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-1-{[1-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-6-METHYL-1H,3H,4H,5H-FURO[3,4-C]PYRIDINE-3,4-DIONE is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-{[1-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-6-METHYL-1H,3H,4H,5H-FURO[3,4-C]PYRIDINE-3,4-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the fluorophenyl group. The final steps involve the formation of the furo[3,4-c]pyridine core and the methylene linkage. Reaction conditions often include the use of catalysts, specific temperature controls, and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(1E)-1-{[1-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-6-METHYL-1H,3H,4H,5H-FURO[3,4-C]PYRIDINE-3,4-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different structural analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups to the fluorophenyl ring.
Scientific Research Applications
(1E)-1-{[1-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-6-METHYL-1H,3H,4H,5H-FURO[3,4-C]PYRIDINE-3,4-DIONE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific diseases or conditions.
Industry: The compound’s unique structure makes it useful in developing new materials and chemical processes.
Mechanism of Action
The mechanism by which (1E)-1-{[1-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-6-METHYL-1H,3H,4H,5H-FURO[3,4-C]PYRIDINE-3,4-DIONE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorophenyl group and pyrazole ring play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The compound may influence specific pathways, such as signal transduction or metabolic processes, depending on its target.
Comparison with Similar Compounds
Similar Compounds
- **(1E)-1-{[1-(4-CHLOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-6-METHYL-1H,3H,4H,5H-FURO[3,4-C]PYRIDINE-3,4-DIONE
- **(1E)-1-{[1-(4-BROMOPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-6-METHYL-1H,3H,4H,5H-FURO[3,4-C]PYRIDINE-3,4-DIONE
Uniqueness
The presence of the fluorophenyl group in (1E)-1-{[1-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-6-METHYL-1H,3H,4H,5H-FURO[3,4-C]PYRIDINE-3,4-DIONE distinguishes it from its analogs with different halogen substituents. This fluorine atom can significantly influence the compound’s reactivity, binding affinity, and overall biological activity, making it unique among similar compounds.
Properties
Molecular Formula |
C18H12FN3O3 |
|---|---|
Molecular Weight |
337.3 g/mol |
IUPAC Name |
(1E)-1-[[1-(4-fluorophenyl)pyrazol-4-yl]methylidene]-6-methyl-5H-furo[3,4-c]pyridine-3,4-dione |
InChI |
InChI=1S/C18H12FN3O3/c1-10-6-14-15(25-18(24)16(14)17(23)21-10)7-11-8-20-22(9-11)13-4-2-12(19)3-5-13/h2-9H,1H3,(H,21,23)/b15-7+ |
InChI Key |
VPLKQSVXPNXHMY-VIZOYTHASA-N |
Isomeric SMILES |
CC1=CC\2=C(C(=O)N1)C(=O)O/C2=C/C3=CN(N=C3)C4=CC=C(C=C4)F |
Canonical SMILES |
CC1=CC2=C(C(=O)N1)C(=O)OC2=CC3=CN(N=C3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl [7-(1,3-benzodioxol-5-yl)-4-(4-methoxyphenyl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate](/img/structure/B11475346.png)
![ethyl (2E)-7-methyl-2-[(6-methylpyridin-2-yl)methylidene]-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11475354.png)
![Propanoic acid, 2-[(2-chlorobenzoyl)amino]-3,3,3-trifluoro-2-[(2-fluorophenyl)amino]-, ethyl ester](/img/structure/B11475359.png)
![2-{[5-(4-amino-1,2,5-oxadiazol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acetamide](/img/structure/B11475366.png)

![N-(2-{[(4-methoxyphenoxy)acetyl]amino}ethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11475390.png)
![2-hydroxy-1-(4-methylphenyl)-6-(1-phenylethyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11475398.png)
![(4E)-2-phenyl-4-{2-[3-(trifluoromethyl)phenyl]hydrazinylidene}-1,3-oxazol-5(4H)-one](/img/structure/B11475401.png)
![8-benzyl-1,3-dimethyl-7-[(Z)-2-phenylethenyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11475402.png)
![2-amino-7-{3-[(2-fluorobenzyl)oxy]phenyl}-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11475406.png)
![7-(3,4-Dichlorophenyl)-2-(ethylamino)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one](/img/structure/B11475411.png)
![2-Imino-5-methyl-4-phenyl-4-[(propan-2-ylideneamino)oxy]-3-oxabicyclo[3.1.0]hexane-1,6,6-tricarbonitrile](/img/structure/B11475425.png)
![ethyl N-[(benzyloxy)carbonyl]-3,3,3-trifluoro-2-[(4-methylphenyl)amino]alaninate](/img/structure/B11475433.png)
![5-butyl-13-(methoxymethyl)-11-methyl-4-(2-nitrophenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B11475437.png)
